Chlorocyclohexane (CAS 542-18-7) is a secondary cyclic alkyl halide widely procured as a critical intermediate, alkylating agent, and Grignard precursor in pharmaceutical, agricultural, and fine chemical synthesis. Characterized by its stable cyclohexane ring and a moderately reactive carbon-chlorine bond, it serves as the primary industrial precursor for cyclohexylmagnesium chloride, a versatile reagent for carbon-carbon bond formation. Compared to its heavier halogenated analogs, chlorocyclohexane offers a highly favorable balance of atom economy, cost-efficiency, and thermal stability. Its liquid state at room temperature, combined with a boiling point of approximately 142 °C, facilitates straightforward handling, solvent recovery, and integration into both continuous and batch manufacturing workflows [1].
Procurement substitution of chlorocyclohexane with bromocyclohexane, cyclohexanol, or linear primary chlorides (e.g., 1-chlorohexane) frequently results in process failures or severe yield reductions. While bromocyclohexane is more reactive, its weaker C-Br bond makes it highly susceptible to unwanted E2 elimination (yielding cyclohexene) and Wurtz-type homocoupling during Grignard formation, reducing overall process efficiency. Substituting with cyclohexanol requires harsh in-situ activation (e.g., strong acids or thionyl chloride), which is often incompatible with sensitive substrates and adds corrosive byproducts to the reactor. Furthermore, linear analogs like 1-chlorohexane lack the specific steric bulk of the secondary cyclic structure, fundamentally altering the downstream three-dimensional conformation and biological activity of target pharmaceutical molecules[1].
For the industrial preparation of cyclohexylmagnesium chloride, chlorocyclohexane provides a significant mass-efficiency advantage over bromocyclohexane. Due to the atomic mass difference between chlorine and bromine, chlorocyclohexane requires approximately 27% less precursor mass per mole of active Grignard reagent synthesized. Furthermore, the use of the chloride mitigates the extent of Wurtz-type homocoupling (bicyclohexyl formation) that more frequently plagues the more reactive bromide during magnesium insertion .
| Evidence Dimension | Precursor mass requirement per mole of Grignard reagent |
| Target Compound Data | Chlorocyclohexane (MW: 118.6 g/mol) |
| Comparator Or Baseline | Bromocyclohexane (MW: 163.1 g/mol) |
| Quantified Difference | 27.3% reduction in raw material mass per mole |
| Conditions | Large-scale Grignard reagent formulation |
Reduces raw material transport and handling costs while improving the purity profile of the resulting Grignard reagent by minimizing homocoupling.
In the MnCl2-catalyzed directed C-H alkylation of azine heterocycles, chlorocyclohexane demonstrates superior performance as an alkylating agent compared to its heavier halide counterparts. While iodocyclohexane yields only modest conversion due to premature degradation or incompatible oxidative addition kinetics, chlorocyclohexane efficiently undergoes the required single-electron transfer (SET) scission, delivering high yields of the alkylated pyridine derivatives[1].
| Evidence Dimension | Alkylation efficiency in Mn-catalyzed C-H functionalization |
| Target Compound Data | Chlorocyclohexane (High reactivity / optimal yield) |
| Comparator Or Baseline | Iodocyclohexane (Modest/poor yield) |
| Quantified Difference | Significant yield advantage via controlled SET C-Cl scission |
| Conditions | MnCl2 catalyst (10 mol%), TMEDA, Grignard additive, 60 °C |
Allows buyers to utilize a cheaper, more stable chloride electrophile in modern base-metal cross-coupling, avoiding the cost and instability of iodides.
Chlorocyclohexane exhibits a unique, highly specific templating effect in the cyclization of 1,4-dialkoxybenzenes with paraformaldehyde. When used as a solvent, its bulky, electron-withdrawing nature directs the reaction to selectively form Pillar[6]arene in 87% yield. In contrast, linear haloalkanes like 1,2-dichloroethane template the smaller Pillar[5]arene, and other hydrocarbon solvents fail to produce the homologs entirely [1].
| Evidence Dimension | Macrocycle ring-size selectivity and yield |
| Target Compound Data | Chlorocyclohexane (87% yield of Pillar[6]arene) |
| Comparator Or Baseline | 1,2-dichloroethane (Templates Pillar[5]arene) / Alkanes (0% yield) |
| Quantified Difference | Shifts major product from pentamer to hexamer with 87% selective yield |
| Conditions | Friedel-Crafts cyclization with paraformaldehyde |
Provides a critical, non-substitutable process solvent for the targeted scale-up of hexameric supramolecular hosts.
During nucleophilic substitution workflows, the choice of leaving group dictates the ratio of desired substitution to unwanted E2 elimination (cyclohexene formation). The C-Cl bond in chlorocyclohexane is stronger (~339 kJ/mol) than the C-Br bond in bromocyclohexane (~285 kJ/mol). Consequently, chlorocyclohexane reacts more slowly but is significantly less prone to spontaneous dehydrohalogenation under strongly basic conditions, allowing for better control over chemoselectivity when synthesizing complex cyclohexyl ethers or amines [1].
| Evidence Dimension | Bond dissociation energy and elimination propensity |
| Target Compound Data | Chlorocyclohexane (C-Cl BDE ~339 kJ/mol, higher stability) |
| Comparator Or Baseline | Bromocyclohexane (C-Br BDE ~285 kJ/mol, faster E2) |
| Quantified Difference | 54 kJ/mol stronger bond, reducing background elimination |
| Conditions | Strongly basic nucleophilic substitution environments |
Prevents excessive loss of the alkylating agent to volatile alkene byproducts, improving the overall yield of the desired substituted product.
Chlorocyclohexane is the definitive precursor for the industrial synthesis of cyclohexylmagnesium chloride. Its superior atom economy and reduced tendency for Wurtz coupling compared to bromocyclohexane make it the most cost-effective choice for generating this essential Grignard reagent, which is subsequently used in the manufacture of pharmaceuticals like trihexyphenidyl and dicyclomine .
In advanced cross-coupling workflows utilizing inexpensive base metals like manganese or cobalt, chlorocyclohexane serves as an optimal secondary alkylating agent. Its ability to undergo controlled single-electron transfer without premature degradation makes it preferable to iodocyclohexane for functionalizing azine heterocycles and complex pharmaceutical intermediates [1].
For supramolecular chemists and advanced materials manufacturers, chlorocyclohexane acts as an indispensable, highly specific templating solvent. It uniquely drives the Friedel-Crafts cyclization of 1,4-dialkoxybenzenes to selectively yield the hexameric Pillar[6]arene (87% yield), a process that fails or yields the pentameric form when generic linear haloalkanes are used [2].
Flammable;Irritant